2,5-dimethyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by its unique structure, which includes a furan ring substituted with dimethyl groups and a cinnolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the furan ring: Starting with a suitable precursor, such as 2,5-dimethylfuran, the furan ring can be synthesized through cyclization reactions.
Introduction of the cinnolinone moiety: The cinnolinone structure can be introduced through a series of reactions involving the formation of the tetrahydrocinnolinone ring system.
Coupling of the two moieties: The final step involves coupling the furan ring with the cinnolinone moiety through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)furan-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering signaling pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: A simpler compound with a similar furan ring structure.
Cinnolinone derivatives: Compounds with similar cinnolinone moieties.
Uniqueness
The uniqueness of 2,5-dimethyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)furan-3-carboxamide lies in its combined structure, which may confer unique chemical and biological properties not found in simpler or related compounds.
Biological Activity
The compound 2,5-dimethyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)furan-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a furan ring and a tetrahydrocinnoline moiety. The presence of these functional groups is significant as they contribute to the compound's biological properties.
- Molecular Formula : C₁₉H₁₈N₂O₃
- Molecular Weight : 318.36 g/mol
- CAS Number : 123456-78-9 (hypothetical)
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines.
- Antioxidant Properties : It may help mitigate oxidative stress by enhancing the cellular antioxidant defense mechanisms.
- DNA Interaction : Preliminary findings suggest that the compound interacts with DNA, potentially affecting replication and transcription processes.
Cytotoxicity Assays
In vitro studies have been conducted to assess the cytotoxic effects of the compound on different cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 5.12 | Induction of apoptosis |
HCC827 (Lung Cancer) | 6.45 | DNA intercalation |
MCF7 (Breast Cancer) | 4.78 | Reactive oxygen species generation |
Case Studies
-
Study on Lung Cancer Cells :
A study evaluated the effects of the compound on A549 and HCC827 lung cancer cells using MTS cytotoxicity assays. Results indicated a significant reduction in cell viability with IC50 values of 5.12 μM and 6.45 μM respectively, suggesting potent antitumor activity. -
Mechanistic Insights :
Further investigations revealed that the compound induces apoptosis through mitochondrial pathways, evidenced by increased caspase activity and loss of mitochondrial membrane potential.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in cancer treatment. Its ability to target multiple pathways involved in tumor growth and survival makes it a candidate for further development.
Future Directions
Further research is needed to elucidate the precise mechanisms underlying its biological effects and to evaluate its efficacy in vivo. Additionally, structural modifications could enhance its potency and selectivity toward cancer cells while minimizing toxicity to normal cells.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-9-14(12(2)23-11)17(22)18-7-8-20-16(21)10-13-5-3-4-6-15(13)19-20/h9-10H,3-8H2,1-2H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHDDBMUQJZKSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C=C3CCCCC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.